N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide
Description
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is a synthetic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and an ethyl linker connected to an acetamide moiety.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-6-8-18(9-7-17)26-12-19(24)22-11-10-16-13-27-20(23-16)14-2-4-15(21)5-3-14/h2-9,13H,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLLBDGGJOGWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
The synthesis begins with the condensation of a substituted thiourea derivative and an α-halo ketone. For this compound:
-
Thiourea derivative : N-(4-fluorophenyl)thiourea (prepared from 4-fluoroaniline and thiophosgene).
-
α-Halo ketone : 4-bromo-3-oxopentanenitrile (selected for its compatibility with subsequent ethylamine side-chain introduction).
The reaction is conducted in anhydrous ethanol at 70–80°C for 6–8 hours , yielding the 2-(4-fluorophenyl)-4-(cyanomethyl)thiazole intermediate.
Table 1: Hantzsch Synthesis Optimization
| Parameter | Lab-Scale Conditions | Industrial-Scale Adaptation |
|---|---|---|
| Solvent | Ethanol | Continuous flow reactor |
| Temperature | 75°C | 80°C (enhanced heat transfer) |
| Reaction Time | 7 hours | 3.5 hours (residence time) |
| Yield | 68–72% | 85–88% |
Cyanomethyl to Ethylamine Conversion
The cyanomethyl group (-CH2CN) is reduced to an ethylamine (-CH2CH2NH2) side chain via catalytic hydrogenation:
-
Catalyst : Raney nickel (5% w/w)
-
Conditions : H2 gas at 40 psi, 50°C, 4 hours.
-
Yield : 89–93% after purification by vacuum distillation.
Acetamide Moiety Installation
The 2-(4-methoxyphenoxy)acetamide group is introduced via a two-step process involving carboxylic acid activation and amide coupling.
Synthesis of 2-(4-Methoxyphenoxy)acetic Acid
-
Starting material : 4-methoxyphenol reacts with chloroacetic acid in alkaline conditions (NaOH, 10% aq.).
-
Reaction : 12 hours at 90°C under nitrogen atmosphere.
-
Yield : 78–82% after acid precipitation (pH 2–3).
Amide Bond Formation
The ethylamine side chain reacts with activated 2-(4-methoxyphenoxy)acetic acid:
-
Activation method : Ethyl chloroformate in dichloromethane (DCM) with N-methylmorpholine (NMM) as base.
-
Coupling conditions : 0°C → room temperature, 2 hours.
-
Workup : Sequential washes with 5% HCl, saturated NaHCO3, and brine.
Table 2: Coupling Efficiency Across Solvent Systems
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Dichloromethane | NMM | 0°C → RT | 76 |
| THF | Triethylamine | -10°C → RT | 63 |
| DMF | DIEA | 0°C → RT | 58 |
Industrial-Scale Production Enhancements
Large-scale synthesis requires modifications to improve efficiency and safety:
Continuous Flow Thiazole Synthesis
-
Reactor type : Microfluidic tubular reactor (stainless steel, 2 mm ID).
-
Throughput : 12 L/hour with in-line IR monitoring for intermediate quality control.
Automated Crystallization
-
Purification : Gradient cooling from 80°C to -5°C over 90 minutes in ethanol/water (7:3 v/v).
-
Purity : 99.2–99.6% by HPLC (method adapted from PMDA guidelines).
Analytical Validation and Quality Control
Post-synthesis characterization ensures compliance with pharmacological standards:
Thin-Layer Chromatography (TLC)
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 2H, fluorophenyl), 6.93 (d, J = 8.8 Hz, 2H, methoxyphenyl), 4.62 (s, 2H, OCH2CO), 3.77 (s, 3H, OCH3).
Challenges and Mitigation Strategies
| Issue | Cause | Solution |
|---|---|---|
| Low coupling yield | Poor carboxylate activation | Switch to HATU/DIPEA in DMF |
| Thiazole ring decomposition | Overheating during Hantzsch | Precise temperature control |
| Ethylamine oxidation | Residual O2 in hydrogenation | Nitrogen sparging pre-reaction |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or methoxy group
Reduction: Reduced forms of the acetamide moiety
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide, exhibit promising anticancer properties. Thiazoles are known to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell cycle progression.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Thiazole derivatives are frequently evaluated for their ability to combat bacterial and fungal infections. In vitro studies suggest that the presence of the thiazole ring enhances the compound's efficacy against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
This compound may possess anti-inflammatory properties. Research on similar compounds indicates that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. The thiazole moiety can act as a cross-linking agent in polymer synthesis, leading to the development of advanced materials with tailored characteristics.
Photovoltaic Devices
Recent studies have explored the use of thiazole-based compounds in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into organic solar cells may improve charge transport and light absorption efficiency, potentially leading to higher energy conversion rates.
Enzyme Inhibition Studies
The compound's structural features make it suitable for enzyme inhibition studies. Thiazoles are known to interact with various enzymes involved in metabolic pathways. Investigating the inhibitory effects of this compound on specific enzymes could provide insights into its mechanism of action and potential therapeutic uses.
Drug Design and Development
Given its diverse biological activities, this compound serves as a scaffold for drug design efforts aimed at developing new therapeutics for cancer and infectious diseases. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity against target diseases.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and fluorophenyl group may facilitate binding to these targets, while the methoxyphenoxy moiety could influence the compound’s pharmacokinetic properties. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Thiazole Derivatives
a) 2-(4-Methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide ()
- Structural Differences : Lacks the ethyl linker and 4-fluorophenyl substitution on the thiazole ring.
b) 2-(4-Methoxyphenyl)-N-(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide ()
- Key Variation : Replaces the 4-fluorophenyl group with a 4-(trifluoromethyl)phenyl substituent.
- Impact : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability compared to the fluorine substituent, which is smaller and less electronegative .
c) N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()
Substituent-Driven Comparisons
a) Mirabegron ()
- Structure: Contains a 2-amino-1,3-thiazol-4-yl group linked to a hydroxy-phenylethylamino side chain.
- Pharmacology: As a beta-3 adrenergic agonist, Mirabegron’s efficacy in overactive bladder syndrome highlights the importance of the amino-thiazole core and hydrophilic substituents for receptor activation. The target compound’s 4-methoxyphenoxy group may reduce water solubility but enhance membrane permeability .
b) 2-((4-Fluorophenyl)thio)-N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide ()
- Key Features: Incorporates a tetrazolinone ring and a thioether linkage instead of the thiazole-ethyl-acetamide backbone.
- Functional Implications: The tetrazolinone group is associated with anti-inflammatory and antiviral activities, indicating different target pathways .
Molecular and Physical Properties
Notes:
- The target compound’s 4-methoxyphenoxy group increases polarity compared to trifluoromethyl or thioether-containing analogs but may reduce bioavailability due to steric hindrance.
- Synthesis routes for similar compounds often involve condensation reactions (e.g., ), suggesting the target compound could be synthesized via analogous methods using bromoacetyl intermediates or coupling reagents .
Pharmacological and Therapeutic Potential
Beta-3 Adrenergic Receptor Targeting
Mirabegron’s success underscores the role of thiazole-acetamide derivatives in adrenergic signaling. The target compound’s ethyl linker and 4-fluorophenyl group may optimize receptor binding kinetics, though the lack of a hydroxy-phenylethylamino group (critical for Mirabegron’s activity) could limit direct agonist effects .
Anticancer and Enzyme Inhibition
Compounds like N-[4-(azaperhydroepinylsulfonyl)phenyl]-1,3-thiazol-2-yl acetamide derivatives () and linomide analogs () highlight thiazoles’ versatility in kinase or phosphatase inhibition. The target compound’s 4-methoxyphenoxy group could modulate enzyme binding, akin to sulfonamide or nitro substituents in other inhibitors .
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound suggests possible interactions with various biological targets, making it a subject of interest for research into its therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 415.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and various substituents that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O3S |
| Molecular Weight | 415.5 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1040655-18-2 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors involved in disease processes. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit microbial enzymes, contributing to its antimicrobial properties.
- Receptor Interaction : It may interact with receptors on cancer cells, potentially inducing apoptosis or inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound could be effective against various bacterial strains. For example:
- In Vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Significant Inhibition |
| Escherichia coli | Moderate Inhibition |
| Pseudomonas aeruginosa | Low Inhibition |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The thiazole moiety is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways.
- Cell Line Studies : In vitro tests on cancer cell lines have indicated that the compound can reduce cell viability at certain concentrations.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results demonstrated that the compound exhibited superior activity compared to standard antibiotics. -
Case Study on Anticancer Activity :
Research involving various cancer cell lines (e.g., breast and lung cancer) showed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, suggesting potential as an anticancer agent.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of this acetamide derivative typically involves multi-step routes, including:
- Thiazole ring formation : Reacting 4-fluorophenyl-substituted precursors with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) to form the 1,3-thiazole core .
- Acetamide coupling : Using chloroacetyl chloride or activated esters to introduce the 4-methoxyphenoxyacetamide moiety. Catalysts like DMAP or K₂CO₃ in dichloromethane enhance nucleophilic substitution efficiency .
- Optimization strategies :
- Temperature control : Maintaining reflux conditions (~80–100°C) for cyclization steps .
- Solvent selection : DMF or DCM improves solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates high-purity products .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiazole C-2 carbon at ~165 ppm) .
- LC-MS : Verify molecular ion ([M+H]⁺) and rule out side products .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- TLC : Monitor reaction progress using silica plates and UV visualization .
Advanced: How can X-ray crystallography using SHELX software elucidate molecular conformation?
Methodological Answer:
- Crystal growth : Slow evaporation of saturated solutions in solvents like methanol/water generates diffraction-quality crystals .
- Data collection : Use synchrotron radiation or Cu-Kα sources for high-resolution data.
- SHELX refinement :
- Output analysis : Hydrogen bonding (e.g., N-H···O=C) and π-π stacking (fluorophenyl-thiazole) inform stability and reactivity .
Advanced: What strategies resolve low yields in coupling steps during synthesis?
Methodological Answer:
- Activation of carboxyl groups : Use EDCI/HOBt or DCC to form active esters, improving electrophilicity for amine coupling .
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction time and enhance efficiency for steps prone to decomposition .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .
Advanced: How to design SAR studies focusing on thiazole and methoxyphenoxy groups?
Methodological Answer:
- Thiazole modifications :
- Replace fluorine with Cl/NO₂ to assess electronic effects on bioactivity .
- Introduce methyl groups at thiazole C-5 to study steric hindrance .
- Methoxyphenoxy variations :
- Substitute methoxy with ethoxy or hydroxyl to probe hydrogen-bonding roles .
- Test truncated analogs (e.g., remove phenoxy group) to determine necessity for target binding .
- Assay selection : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cytotoxicity screens (e.g., MTT on cancer cell lines) .
Advanced: What in vitro assays assess the compound’s mechanism in anticancer activity?
Methodological Answer:
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death induction .
- Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify targets .
- ROS detection : Use DCFH-DA dye to measure reactive oxygen species generation linked to cytotoxicity .
- Cell cycle analysis : PI staining and flow cytometry to determine G1/S or G2/M arrest .
Advanced: How to address solubility issues in pharmacological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters or PEGylated chains to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Basic: What are the hypothesized biological targets for this compound?
Methodological Answer:
- Enzyme targets : Cyclooxygenases (COX-1/2) or tyrosine kinases due to structural similarity to known inhibitors .
- Receptor targets : GPCRs (e.g., serotonin receptors) modulated by fluorophenyl and thiazole motifs .
- DNA intercalation : Assess via ethidium bromide displacement assays given planar aromatic systems .
Tables for Key Data:
| Synthetic Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiazole formation | DMF, 100°C, 12 hr | 60–75% | |
| Acetamide coupling | DCM, DMAP, rt, 6 hr | 70–85% | |
| Final purification | EtOAc/Hexane (3:7) | >95% purity |
| Biological Activity | Assay Type | Key Findings (Analog Data) | Reference |
|---|---|---|---|
| Anticancer (IC₅₀) | MTT (MCF-7 cells) | 8.2 µM (similar fluorophenyl-thiazole) | |
| Anti-inflammatory | COX-2 inhibition | 82% at 10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
